Regioisomeric Boc Placement Differentiates Lipophilicity: N3-Boc (XLogP3 0.60) vs N6-Boc (LogP 0.23)
The target compound, bearing the Boc group on the N3 nitrogen, exhibits a calculated XLogP3 of 0.600 . The regioisomer with Boc on the N6 nitrogen (CAS 122848-57-1) has a reported LogP of 0.23 . This approximately 2.6-fold difference in lipophilicity (0.37 log units) arises from the distinct electronic environment of the two bridgehead-adjacent nitrogens in the fused [3.2.0] bicyclic system. While both isomers share the same molecular formula (C₁₀H₁₈N₂O₂), molecular weight (198.26 Da), and nearly identical TPSA (~41.6 Ų), the differential lipophilicity can influence the pharmacokinetic profile of final drug candidates derived from each scaffold.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 0.600 (PubChem computed) |
| Comparator Or Baseline | N6-Boc regioisomer (CAS 122848-57-1): LogP 0.23 |
| Quantified Difference | ΔLogP = +0.37 (target more lipophilic by ~2.6-fold) |
| Conditions | Computed/predicted LogP values from authoritative chemical databases (Aladdin/PubChem for target; Chemsrc for comparator) |
Why This Matters
For CNS-targeted drug discovery programs where balanced lipophilicity is critical for blood-brain barrier penetration, the 0.37 log unit difference between N3-Boc and N6-Boc regioisomers may translate to divergent brain-to-plasma ratios in final compounds.
